5-Bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC13727038
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 5-bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-7(2)6-14-10-8(4-12)3-9(11)5-13-10/h3,5,7H,6H2,1-2H3 |
| Standard InChI Key | PPZCJWPKOIXVOB-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=C(C=C(C=N1)Br)C#N |
| Canonical SMILES | CC(C)COC1=C(C=C(C=N1)Br)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile, reflects its substitution pattern: a bromine atom at the 5-position, a 2-methylpropoxy group at the 2-position, and a cyano group at the 3-position of the pyridine ring. The 2-methylpropoxy group introduces steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-bromo-2-(2-methylpropoxy)pyridine-3-carbonitrile typically involves sequential functionalization of a pyridine precursor. A plausible route begins with 2-hydroxypyridine, where the hydroxyl group is replaced with a 2-methylpropoxy moiety via an alkoxylation reaction. Subsequent bromination at the 5-position and cyanation at the 3-position yield the target compound.
Alkoxylation Step
Chemical Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position serves as a leaving group, enabling cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids could yield biaryl derivatives, expanding the compound’s utility in constructing complex architectures:
Cyano Group Transformations
The cyano group offers opportunities for further functionalization:
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Hydrolysis: Treatment with acidic or basic aqueous conditions converts the cyano group to a carboxylic acid or amide.
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Reduction: Catalytic hydrogenation or hydride reagents (e.g., LiAlH₄) reduce the cyano group to an amine, yielding 5-bromo-2-(2-methylpropoxy)pyridine-3-amine.
Biological Applications and Mechanistic Insights
Enzyme Inhibition
The compound’s structure suggests potential as a kinase inhibitor, where the pyridine core mimics ATP’s adenine moiety. The cyano group may engage in hydrogen bonding with enzyme active sites, while the bromine atom could enhance binding via hydrophobic interactions. Quantitative structure-activity relationship (QSAR) studies could optimize substituents for improved potency and selectivity.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: <sup>1</sup>H NMR would reveal aromatic protons at δ 7.5–8.5 ppm, while the 2-methylpropoxy group’s protons resonate as a multiplet (δ 1.0–1.5 ppm) for the methyl groups and a triplet (δ 3.5–4.0 ppm) for the methylene.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 255.11 (M+H)<sup>+</sup>.
Applications in Pharmaceutical Research
Drug Discovery Intermediate
The compound’s modular structure allows derivatization at multiple positions, facilitating library synthesis for high-throughput screening. For instance, coupling the bromine atom with heteroaryl boronic acids generates diverse analogs for testing against cancer cell lines.
Material Science
Brominated pyridines are precursors for luminescent materials. Incorporating this compound into metal-organic frameworks (MOFs) could yield materials with tunable emissive properties.
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